molecular formula C10H8F3NO B8554448 4-(2,3,5-Trifluorophenyl)pyrrolidin-2-one

4-(2,3,5-Trifluorophenyl)pyrrolidin-2-one

Cat. No. B8554448
M. Wt: 215.17 g/mol
InChI Key: QKOCTRLGFFYAAP-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

4-(2,3,5-trifluorophenyl)pyrrolidin-2-one x38 is synthesized from nitromethane and ethyl 3-(2,3,5-trifluorophenyl)acrylate according to the methodology described in Kenda B. et al., J. Med. Chem. (2004), 47, 530-549.
Name
ethyl 3-(2,3,5-trifluorophenyl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[CH:10]=[CH:11][C:12]([O:14]CC)=O.[N+:17]([CH3:20])([O-])=O>>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[CH:4][C:3]=1[CH:10]1[CH2:20][NH:17][C:12](=[O:14])[CH2:11]1

Inputs

Step One
Name
ethyl 3-(2,3,5-trifluorophenyl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1F)F)C=CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1F)F)C1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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